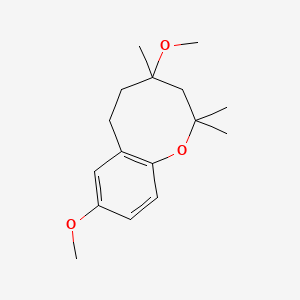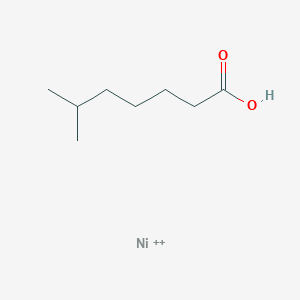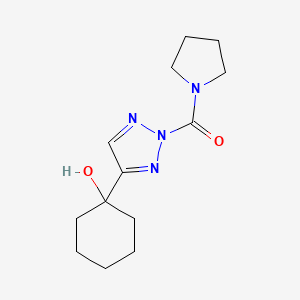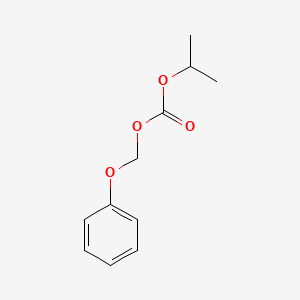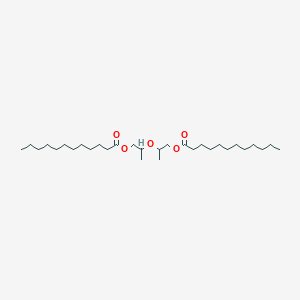
Oxydipropylene dilaurate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxydipropylene dilaurate is a chemical compound with the molecular formula C30H58O5. It is an ester formed from the reaction of oxydipropylene and lauric acid. This compound is known for its applications in various industrial processes, particularly in the production of polyurethanes and other polymeric materials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Oxydipropylene dilaurate is synthesized through the esterification reaction between oxydipropylene and lauric acid. The reaction typically involves heating the reactants in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thus driving the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature, and the water formed during the reaction is continuously removed. The final product is then purified through distillation or other separation techniques to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions
Oxydipropylene dilaurate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back into oxydipropylene and lauric acid.
Transesterification: This reaction involves the exchange of ester groups between this compound and another alcohol or ester, leading to the formation of new ester compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols or esters, acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Hydrolysis: Oxydipropylene and lauric acid.
Transesterification: New ester compounds.
Oxidation: Carboxylic acids and other oxidation products.
Aplicaciones Científicas De Investigación
Oxydipropylene dilaurate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reactant in the synthesis of various polymeric materials, including polyurethanes.
Biology: Investigated for its potential use in biological systems as a biocompatible material.
Mecanismo De Acción
The mechanism of action of oxydipropylene dilaurate primarily involves its ability to form stable ester bonds with other compounds. This property makes it an excellent reactant in the synthesis of polyurethanes and other polymeric materials. The ester bonds formed by this compound contribute to the overall stability and durability of the resulting polymers .
Comparación Con Compuestos Similares
Similar Compounds
Dibutyltin dilaurate: Another ester compound used as a catalyst in the production of polyurethanes.
Dioctyltin dilaurate: Similar in structure and used in similar applications as oxydipropylene dilaurate.
Uniqueness
This compound is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its ability to form stable ester bonds and its compatibility with various materials make it a valuable compound in the production of high-performance polymers and other industrial applications .
Propiedades
Número CAS |
94108-27-7 |
|---|---|
Fórmula molecular |
C30H58O5 |
Peso molecular |
498.8 g/mol |
Nombre IUPAC |
2-(1-dodecanoyloxypropan-2-yloxy)propyl dodecanoate |
InChI |
InChI=1S/C30H58O5/c1-5-7-9-11-13-15-17-19-21-23-29(31)33-25-27(3)35-28(4)26-34-30(32)24-22-20-18-16-14-12-10-8-6-2/h27-28H,5-26H2,1-4H3 |
Clave InChI |
INYCBVNRAVVIQF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(=O)OCC(C)OC(C)COC(=O)CCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(2S)-2-methylbutyl] heptanoate](/img/structure/B12641787.png)
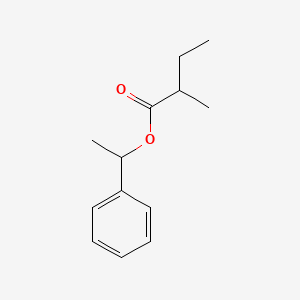
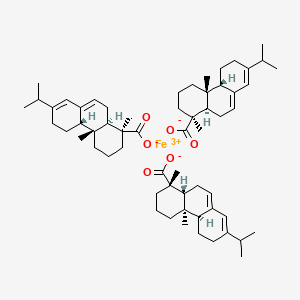
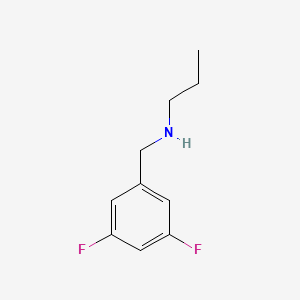
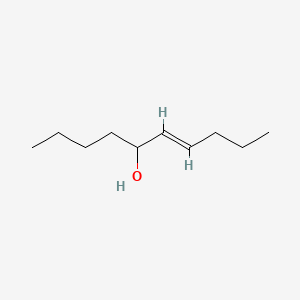
![2-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12641807.png)


